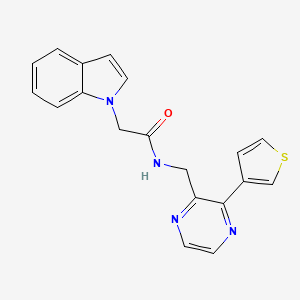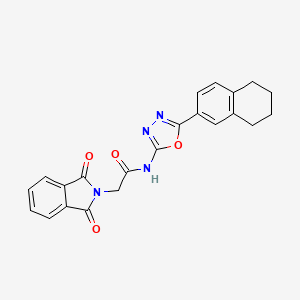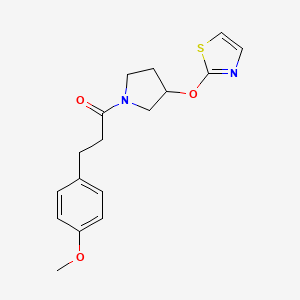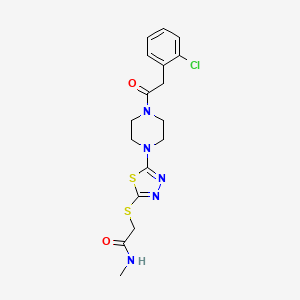
2-(1H-indol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-indol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide, also known as TAK-659, is a chemical compound that has been studied for its potential use in treating various diseases. This compound is a kinase inhibitor, which means that it can block the activity of certain enzymes in the body that are involved in disease processes. In
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
- Research conducted by Chkirate et al. (2019) involved the synthesis of pyrazole-acetamide derivatives and their coordination complexes. These complexes were found to exhibit significant antioxidant activity, indicating the potential application of similar compounds in the development of antioxidants (Chkirate et al., 2019).
Synthesis of Novel Compounds with Biological Evaluation
- A study by Nayak et al. (2014) focused on the synthesis of a new compound related to pyrazin-2-yl acetamide, which demonstrated notable antioxidant, analgesic, and anti-inflammatory activities. This suggests the potential for developing related compounds for pharmaceutical applications (Nayak et al., 2014).
Flavouring Substance Evaluation
- Research by Younes et al. (2018) evaluated a flavoring substance structurally related to 2-(1H-indol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide. The study concluded that there is no safety concern for the specific substance when used as a flavoring agent, demonstrating its potential application in the food industry (Younes et al., 2018).
Development of Antioxidant Agents
- A 2020 study by Gopi and Dhanaraju synthesized novel derivatives of 1H-indol-1-yl acetamide and evaluated their antioxidant activity. Some compounds showed remarkable activity, indicating their potential as new antioxidant agents (Gopi & Dhanaraju, 2020).
Anti-Inflammatory Activity
- Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and found significant anti-inflammatory activity in some compounds (Sunder & Maleraju, 2013).
Crystal Structure and Characterization
- Research by Nayak et al. (2014) on 2-Phenyl-N-(pyrazin-2-yl)Acetamide involved the study of crystal structure and characterization, contributing to the understanding of the structural properties of similar compounds (Nayak et al., 2014).
Antimicrobial and Antioxidant Agents
- Naraboli and Biradar (2017) designed and synthesized compounds containing benzodiazepines, benzimidazole, benzothiazole, and indole moieties. These compounds demonstrated potent antimicrobial and antioxidant activities, indicating their potential application in the development of new therapeutic agents (Naraboli & Biradar, 2017).
properties
IUPAC Name |
2-indol-1-yl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c24-18(12-23-9-5-14-3-1-2-4-17(14)23)22-11-16-19(21-8-7-20-16)15-6-10-25-13-15/h1-10,13H,11-12H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNNSCQGWIGGJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=NC=CN=C3C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2414267.png)
![N-cyclohexyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2414272.png)
![N-[(2-Pyridin-2-ylpyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2414273.png)



![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(pentyloxy)benzamide](/img/structure/B2414278.png)


![Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2414286.png)

![(S)-3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2414289.png)
![(5-Oxo-2H-furan-3-yl)methyl 4-chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylate](/img/structure/B2414290.png)